![molecular formula C15H11F3N4O2 B2449679 N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415603-70-0](/img/structure/B2449679.png)
N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound used in scientific research. It belongs to the class of imidazo[1,2-b]pyridazines and is commonly referred to as TAK-659. This compound has gained significant attention due to its potential therapeutic applications in various diseases, such as cancer and autoimmune disorders.
Wirkmechanismus
TAK-659 acts as a reversible inhibitor of BTK, which prevents the activation of downstream signaling pathways. This inhibition leads to the suppression of B-cell proliferation and differentiation, resulting in the suppression of cancer cells and autoimmune responses.
Biochemical and Physiological Effects:
TAK-659 has been found to have significant effects on the immune system. It can reduce the production of pro-inflammatory cytokines and chemokines, leading to the suppression of autoimmune responses. Additionally, it can induce apoptosis in cancer cells and inhibit their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TAK-659 in lab experiments include its high potency, selectivity, and specificity for BTK inhibition. It has also been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, the limitations of using TAK-659 include its potential toxicity and off-target effects, which need to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One potential area of focus is the optimization of the compound's pharmacokinetic properties to improve its efficacy and safety. Additionally, further studies are needed to investigate the potential therapeutic applications of TAK-659 in various diseases, such as lymphoma, leukemia, and autoimmune disorders. Finally, the development of combination therapies involving TAK-659 and other targeted therapies could lead to improved treatment outcomes for patients.
Synthesemethoden
The synthesis of TAK-659 involves the condensation of 2-amino-5-methoxybenzoic acid with 2,4-dichloro-5-trifluoromethylpyridazine, followed by the reaction with N,N-dimethylformamide dimethyl acetal. The final step involves the reaction of the intermediate with 2,2,2-trifluoro-N-methyl-N-(2-pyridinyl)acetamide.
Wissenschaftliche Forschungsanwendungen
TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases. It has been found to inhibit the activity of BTK (Bruton's tyrosine kinase), a protein involved in B-cell receptor signaling, which plays a crucial role in the development of various cancers and autoimmune disorders.
Eigenschaften
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c1-24-12-4-2-9(15(16,17)18)8-11(12)20-14(23)10-3-5-13-19-6-7-22(13)21-10/h2-8H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFRBKOFZSDCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.